2-(4-oxo-3,4-dihydroquinazolin-3-yl)benzoic acid
Overview
Description
2-(4-oxo-3,4-dihydroquinazolin-3-yl)benzoic acid is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antitumor, antibacterial, anticonvulsant, and anti-inflammatory properties. This compound has garnered interest in various fields of scientific research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)benzoic acid typically involves the reaction of anthranilic acid with trimethyl orthoformate in ethanol under microwave irradiation at 120°C for 30 minutes. The mixture is then poured over crushed ice, and the crude product is separated by filtration and recrystallized from ethanol .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the use of green chemistry approaches, such as deep eutectic solvents and microwave-assisted synthesis, is gaining traction. These methods aim to reduce environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-(4-oxo-3,4-dihydroquinazolin-3-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: Substitution reactions with different amines or aromatic compounds can produce a variety of quinazolinone derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reactions often involve aromatic amines or heterocyclic amines under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted quinazolinones, which exhibit different biological activities .
Scientific Research Applications
2-(4-oxo-3,4-dihydroquinazolin-3-yl)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound is studied for its potential as an antimicrobial and antitumor agent.
Medicine: Quinazolinone derivatives are explored for their therapeutic potential in treating cancer, bacterial infections, and inflammatory diseases.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. Quinazolinone derivatives are known to inhibit enzymes and receptors involved in cell proliferation and survival. For example, some derivatives act as inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are implicated in cancer progression .
Comparison with Similar Compounds
- 2-(2-methyl-4-oxoquinazolin-3-yl)benzoic Acid
- 4-(4-oxo-3,4-dihydro-2-quinazolinylmethyl)benzoic Acid
- 4-(4H-1,2,4-triazol-4-yl)benzoic Acid
Comparison: 2-(4-oxo-3,4-dihydroquinazolin-3-yl)benzoic acid is unique due to its specific substitution pattern on the quinazolinone ring, which imparts distinct biological activities. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for drug development .
Properties
IUPAC Name |
2-(4-oxoquinazolin-3-yl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-14-10-5-1-3-7-12(10)16-9-17(14)13-8-4-2-6-11(13)15(19)20/h1-9H,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLDDNSULBLDMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC=CC=C3C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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